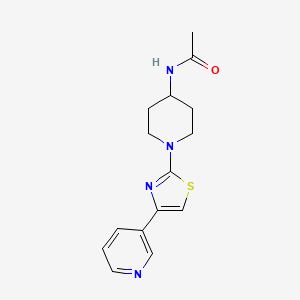

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-11(20)17-13-4-7-19(8-5-13)15-18-14(10-21-15)12-3-2-6-16-9-12/h2-3,6,9-10,13H,4-5,7-8H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHZDXNQGUOLRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(CC1)C2=NC(=CS2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Pyridine Substitution: The pyridine moiety is introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the thiazole derivative.

Piperidine Introduction: The piperidine ring is incorporated via a reductive amination reaction, where a ketone or aldehyde reacts with piperidine in the presence of a reducing agent.

Acetylation: Finally, the acetamide group is introduced by acetylating the piperidine derivative using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a thiazolidine ring.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products

Sulfoxides and Sulfones: Formed through oxidation.

Thiazolidine Derivatives: Formed through reduction.

Substituted Pyridine/Thiazole Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide exhibits significant anticancer properties. Studies have shown that derivatives of similar structures can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, one study demonstrated that the compound inhibited mPGES-1, an enzyme associated with inflammation and cancer progression, showing IC50 values in the low micromolar range.

Antimicrobial Activity

The compound's structural analogs have been evaluated for their antimicrobial properties. In vitro studies using disk diffusion methods revealed promising antibacterial effects against several bacterial strains. The potential for developing new antimicrobial agents based on this compound is significant, particularly against resistant strains.

Anti-inflammatory Effects

This compound may also serve as an anti-inflammatory agent by inhibiting enzymes involved in the production of inflammatory mediators such as prostaglandin E2 (PGE2). This mechanism is crucial for developing new anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 1: Anticancer Efficacy

In a study on A549 lung cancer cells, a derivative of the compound exhibited significant cytotoxicity and induced apoptosis after 24 hours of exposure. The results showed a dose-dependent increase in subG0/G1 phase cells, indicating effective mechanisms of cancer cell death.

Case Study 2: Antimicrobial Screening

A comparative study against standard antibiotics like Gentamicin highlighted the compound's notable antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, establishing its therapeutic potential in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Key Observations :

Piperidine/Piperazine-Containing Thiazol-2-yl Acetamides

Piperidine and piperazine rings are common in bioactive molecules due to their conformational flexibility and hydrogen-bonding capabilities. Relevant analogs include:

Key Observations :

- Piperidine/piperazine substituents improve solubility and modulate target affinity. For example, Rilapladib’s piperidin-4-yl group contributes to its potent Lp-PLA2 inhibition (IC₅₀ = 0.23 nM) .

- Melting points for piperazine-containing analogs (e.g., 289–290°C in ) suggest high crystalline stability, which may correlate with prolonged shelf life .

Substituent Effects on Bioactivity

Anti-Inflammatory and Anti-Tubercular Analogs

- Morpholinomethyl vs. Piperazinyl Groups: Compounds 4d (morpholinomethyl) and 4e (piperazinyl) from show distinct bioactivities; the piperazinyl group’s basicity may enhance cellular penetration for anti-inflammatory effects .

- Nitro-Triazole Derivatives : Compounds in (e.g., N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide) exhibit anti-tubercular activity, with nitro groups enhancing electrophilic reactivity toward bacterial targets .

Aryl Substitutions

- Phenyl vs. Pyridinyl : Pyridinyl-substituted thiazoles (e.g., ) demonstrate higher polarity than phenyl analogs, affecting pharmacokinetic properties like absorption .

- Halogenated Aryl Groups : Chloro or fluoro substituents (e.g., ’s ortho-fluorobutyryl fentanyl analogs) increase metabolic stability and receptor binding affinity .

Biological Activity

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound consists of three key structural components: a pyridine ring, a thiazole ring, and a piperidine moiety. This unique combination contributes to its biological activity and potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 350.47 g/mol |

| CAS Number | 1798529-14-2 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, showing significant activity.

In Vitro Studies

In a study evaluating the antimicrobial efficacy of thiazole derivatives, this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates such as Staphylococcus aureus and Escherichia coli . The compound also exhibited strong antibiofilm activity, outperforming standard antibiotics like ciprofloxacin.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines, particularly hepatocellular carcinoma (HCC).

Case Study: HepG2 Cells

In a study involving HepG2 cells, this compound was shown to induce G2/M cell cycle arrest. The IC value for cytotoxicity was reported at 0.62 μM, significantly lower than that of the standard drug Sorafenib (IC = 1.62 μM). The mechanism involved the inhibition of IGF1R (Insulin-like Growth Factor 1 Receptor), which is crucial for cancer cell proliferation .

Mechanistic Insights

The compound's ability to inhibit cell migration and induce apoptosis was confirmed through various assays, including colony formation and flow cytometry analysis . These findings suggest that this compound could be a promising candidate for HCC treatment.

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties.

Key Enzyme Targets

The compound has shown significant inhibitory activity against DNA gyrase and dihydrofolate reductase (DHFR), with IC values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . This suggests potential applications in treating bacterial infections and cancer by targeting these critical enzymes.

Q & A

Q. Optimization Tips :

Q. Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiazole formation | Thiourea, 2-bromo-1-(pyridin-3-yl)ethanone, EtOH, reflux | 68 | 90 |

| Piperidine coupling | 4-aminopiperidine, DMF, 100°C, 12h | 75 | 92 |

| Acetylation | Acetyl chloride, Et₃N, CH₂Cl₂, RT | 85 | 95 |

Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., piperidinyl CH₂ at δ 2.5–3.0 ppm, pyridinyl aromatic protons at δ 8.1–8.9 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thiazole C=N absorption (~1520 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₅H₁₇N₄OS: 313.1125).

Q. Table 2: Key Spectral Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.75 (pyridine H), δ 4.10 (piperidine H), δ 2.05 (acetamide CH₃) |

| IR | 1652 cm⁻¹ (amide I), 1523 cm⁻¹ (C=N) |

| HRMS | [M+H]⁺ = 313.1125 |

Advanced Questions

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Modification Sites :

- Thiazole ring : Introduce electron-withdrawing groups (e.g., -NO₂) to improve antimicrobial activity.

- Piperidine moiety : Substitute with bulkier groups (e.g., isopropyl) to enhance target binding specificity.

- Assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) or antimicrobial MIC tests .

Q. Table 3: SAR of Selected Derivatives

| Derivative | Modification | Bioactivity (IC₅₀, μM) |

|---|---|---|

| Parent compound | None | 12.5 |

| -NO₂ at thiazole | Increased polarity | 8.2 |

| Piperidine-4-ethyl | Steric hindrance | 6.7 |

What computational strategies are effective for predicting reaction pathways and derivative interactions?

Methodological Answer:

Q. Table 4: Computational Parameters for Docking

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| EGFR (PDB: 1M17) | -9.3 | Lys721, Met793 |

| COX-2 (PDB: 3LN1) | -8.7 | Tyr355, Arg120 |

How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and protocols (e.g., MTT assay at 48h).

- Control Variables : Ensure compound purity (>98% via HPLC) and consistent solvent (e.g., DMSO <0.1% v/v).

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) .

What in vitro models are suitable for evaluating pharmacokinetic properties?

Methodological Answer:

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.

- Metabolic Stability : Incubate with liver microsomes (human or rat) and monitor via LC-MS.

- Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.